molecular formula C14H11NO4S B1517164 4-(Benzylsulfanyl)-3-nitrobenzoic acid CAS No. 82964-59-8

4-(Benzylsulfanyl)-3-nitrobenzoic acid

Cat. No. B1517164
CAS RN: 82964-59-8
M. Wt: 289.31 g/mol
InChI Key: MVMJKMPQPHNZEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

4-(Benzylsulfanyl)benzoic acid contains a total of 30 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfide .

Scientific Research Applications

Tissue Sulfhydryl Groups

A study by Ellman (1959) discusses a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which is useful for determining sulfhydryl groups and has applications in studying biological materials, including blood. This indicates a possible connection to 4-(Benzylsulfanyl)-3-nitrobenzoic acid in its role in biological research, particularly in the context of sulfhydryl group analysis (Ellman, 1959).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers of Eu(III) and Tb(III) luminescence. The study's findings on the complexation and luminescent properties of these compounds highlight their potential application in fields like photophysics and materials science (Viswanathan & Bettencourt-Dias, 2006).

Solid-State Synthesis

Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis, creating a range of heterocyclic scaffolds. This research underlines the importance of similar nitrobenzoic acid derivatives in synthetic chemistry, particularly for the creation of various nitrogenous cycles significant in drug discovery (Křupková et al., 2013).

Anticonvulsant Activities

D'angelo et al. (2008) investigated the anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid. This study provides insight into the potential therapeutic applications of nitrobenzoic acid derivatives in medicinal chemistry (D'angelo et al., 2008).

Crystal Structures and Physico-Chemical Properties

Research by Oruganti et al. (2017) on molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which has applications in HIV treatment, demonstrates the importance of such compounds in understanding crystal engineering, pharmaceutical formulation, and the design of antiviral agents (Oruganti et al., 2017).

Chemical Synthesis

Lomov (2019) describes the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid, indicating the utility of nitrobenzoic acid derivatives in the preparation of complex molecules, including cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).

properties

IUPAC Name

4-benzylsulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJKMPQPHNZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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